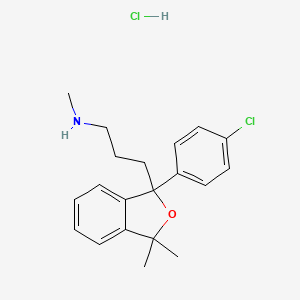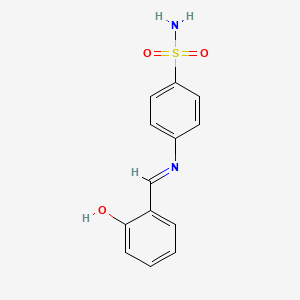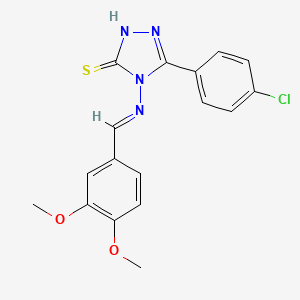![molecular formula C28H25NOPS+ B11995857 {(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)
{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions usually require specific catalysts and solvents to ensure the desired isomeric forms (Z and E) are obtained. Industrial production methods may involve scaling up these reactions under controlled environments to maintain purity and yield.
Analyse Des Réactions Chimiques
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied during the reactions.
Applications De Recherche Scientifique
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE can be compared with other similar compounds, such as:
N’-[(E,Z)-2-CYANO-1-(METHYLSULFANYL)-2-(TRIPHENYLPHOSPHONIO)ETHENYL]-N,N-DIMETHYLIMIDOFORMAMIDE IODIDE: This compound shares similar structural features but has different functional groups and applications.
Stilbene Derivatives: These compounds undergo similar isomerization reactions and have applications in molecular switching and materials science. The uniqueness of N-[(Z,E)-2-(METHYLSULFANYL)-1-(TRIPHENYLPHOSPHONIO)ETHENYL]BENZENECARBOXIMIDATE lies in its specific combination of functional groups and its versatile applications in various fields.
Propriétés
Formule moléculaire |
C28H25NOPS+ |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[(E)-1-benzamido-2-methylsulfanylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C28H24NOPS/c1-32-22-27(29-28(30)23-14-6-2-7-15-23)31(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3/p+1/b27-22+ |
Clé InChI |
YIWJRKOZCJNGKP-HPNDGRJYSA-O |
SMILES isomérique |
CS/C=C(\NC(=O)C1=CC=CC=C1)/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CSC=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)




![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)

![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)
